3-Benzoylbenzene-1,2-dicarboxylic acid
Description
3-Benzoylbenzene-1,2-dicarboxylic acid is a substituted derivative of phthalic acid (benzene-1,2-dicarboxylic acid), featuring a benzoyl group (-COC₆H₅) at the 3-position of the aromatic ring. This structural modification introduces steric bulk and electron-withdrawing characteristics, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
602-82-4 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
3-benzoylphthalic acid |
InChI |
InChI=1S/C15H10O5/c16-13(9-5-2-1-3-6-9)10-7-4-8-11(14(17)18)12(10)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
KTFJPMPXSYUEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoylbenzene-1,2-dicarboxylic acid typically involves the Friedel-Crafts acylation of phthalic anhydride with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzoylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
3-Benzoylbenzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzoylbenzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid groups can undergo ionization, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzene-1,2-dicarboxylic Acid Derivatives
Key Observations :
- Substituent Position : The 3-position substitution (benzoyl, nitro, or acetamido) introduces steric hindrance and electronic effects distinct from para-substituted analogs. For example, 3-nitro derivatives exhibit different coordination geometries in metal-organic frameworks (MOFs) compared to 4-nitro isomers .
- Electron-Withdrawing Groups : Benzoyl and nitro groups enhance acidity compared to unsubstituted phthalic acid (pKa₁ = 2.89, pKa₂ = 5.51) , though exact pKa values for the benzoyl derivative are unreported.
- Bulk and Flexibility : Epiclon’s bulky, asymmetric structure improves polyimide optical transparency and thermal stability , while DINCH’s aliphatic cyclohexane backbone reduces endocrine disruption risks compared to aromatic phthalates .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Acidity : Electron-withdrawing substituents (e.g., nitro) significantly lower pKa values, enhancing acidity. The benzoyl group likely exerts a similar effect but with less intensity than nitro groups.
- Thermal Stability : Aromatic derivatives (e.g., phthalic acid, nitro analogs) exhibit higher thermal stability than aliphatic analogs like succinic acid. Epiclon’s anhydride structure further improves stability in polyimides .
- Solubility : Esterification (e.g., DINCH) or bulky substituents reduce water solubility, favoring applications in polymers or plasticizers .
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